Human Antinociceptive Efficacy Equivalence to Pentazocine with a Superior Acute Side-Effect Trend
In a placebo-controlled, randomised, double-blind, five-way cross-over study in 20 healthy male volunteers, single oral doses of apadoline (RP 60180; 0.1, 0.5, and 1.0 mg) were compared directly with pentazocine (50 mg) and placebo. At the 2 h post-dose time-point, corresponding to peak plasma concentrations for both compounds, apadoline 1.0 mg and pentazocine 50 mg each reduced pain-related chemo-somatosensory event-related potential (CSSERP) amplitudes by approximately 40% relative to baseline [1]. Critically, pentazocine tended to produce more side effects than apadoline at these equi-antinociceptive doses, although the study was not powered for formal statistical comparison of adverse event rates [1]. This constitutes a direct, within-study demonstration that apadoline achieves comparable antinociceptive efficacy to a marketed mixed opioid analgesic while exhibiting a qualitatively better acute tolerability signal.
| Evidence Dimension | Antinociceptive efficacy (reduction in CSSERP amplitude) and acute side-effect tendency in an experimental human pain model |
|---|---|
| Target Compound Data | Apadoline 1.0 mg p.o.: ~40% reduction in CSSERP amplitude at 2 h post-dose; fewer reported side effects |
| Comparator Or Baseline | Pentazocine 50 mg p.o.: ~40% reduction in CSSERP amplitude at 2 h post-dose; tended to produce more side effects |
| Quantified Difference | Equivalent antinociceptive efficacy (~40% CSSERP reduction); directionally fewer side effects with apadoline (quantitative adverse event rate difference not statistically analysed) |
| Conditions | Placebo-controlled, randomised, double-blind, five-way cross-over; n=20 healthy males; CO₂ pulses to nasal mucosa; CSSERP recorded as primary endpoint; Clinical Neuropharmacology 1997 |
Why This Matters
A procurement decision favouring apadoline over pentazocine as a KOR-reference agonist is supported by direct human evidence that the compounds are equi-effective analgesics at the doses tested, yet apadoline exhibits a directionally more favourable acute tolerability profile—a critical consideration for experimental models where confounds from side effects must be minimised.
- [1] Lötsch J, Ditterich W, Hummel T, Kobal G. Antinociceptive effects of the kappa-opioid receptor agonist RP 60180 compared with pentazocine in an experimental human pain model. Clin Neuropharmacol. 1997 Jun;20(3):224-233. PMID: 9197945. View Source
